molecular formula C23H23FN4O3S B11187260 2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11187260
M. Wt: 454.5 g/mol
InChI Key: LFUHPNDMDSDNHW-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structural features, including a methoxyethyl group, a benzylsulfanyl moiety, and a fluorophenyl substituent

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step synthetic route. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This approach yields the desired compound with excellent efficiency and high yields. Industrial production methods may involve scaling up this synthesis using optimized reaction conditions and continuous flow techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions typically result in the formation of derivatives with modified functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. These interactions are mediated by the compound’s unique structural features, which enable it to form stable complexes with its molecular targets.

Comparison with Similar Compounds

2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H23FN4O3S

Molecular Weight

454.5 g/mol

IUPAC Name

2-methoxyethyl 2-benzylsulfanyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H23FN4O3S/c1-15-19(21(29)31-13-12-30-2)20(17-8-10-18(24)11-9-17)28-22(25-15)26-23(27-28)32-14-16-6-4-3-5-7-16/h3-11,20H,12-14H2,1-2H3,(H,25,26,27)

InChI Key

LFUHPNDMDSDNHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)F)C(=O)OCCOC

Origin of Product

United States

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